molecular formula C13H15FO3 B1325844 5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid CAS No. 951885-01-1

5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid

Cat. No. B1325844
M. Wt: 238.25 g/mol
InChI Key: OFHJPQDOXOQPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid. The presence of a fluoro and methyl group on the phenyl ring suggests that it might have unique properties compared to the parent compound .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a valeric acid backbone with a 3-fluoro-2-methylphenyl group attached. The exact structure would depend on the position of the phenyl group on the valeric acid backbone .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of carboxylic acids and fluoroaromatics. These could include esterification, reduction, and nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

Based on its structure, we can predict that it would have properties typical of both carboxylic acids and fluoroaromatics. This might include a relatively high boiling point due to the presence of the carboxylic acid group, and increased stability and lipophilicity due to the fluoroaromatic group .

Scientific Research Applications

1. Organic Synthesis and Industrial Production

2. Metabolism and Energy Expenditure

In the context of metabolism, compounds like 5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid have been studied for their role in systemic energy expenditure and adipose tissue metabolism. They have been identified as metabokines synthesized in browning adipocytes and secreted via monocarboxylate transporters. These metabolites induce a brown adipocyte-specific phenotype in white adipocytes and enhance mitochondrial oxidative energy metabolism in skeletal myocytes. This suggests that these compounds have significant implications in managing adiposity, energy expenditure, and glucose and insulin homeostasis, particularly relevant in obesity and diabetes models (Whitehead et al., 2021).

3. Antibacterial Activity

Certain derivatives of 5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid have been synthesized and evaluated for their antibacterial activity. These derivatives have shown significant potency against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in combating bacterial infections. The structure-activity relationship of these compounds has been a focus of research, aiding in the development of more effective antibacterial drugs (Kuramoto et al., 2003).

Safety And Hazards

As with any chemical, proper safety precautions should be taken when handling this compound. While specific safety data isn’t available, similar compounds can cause irritation and should be handled with appropriate personal protective equipment .

Future Directions

The future directions for this compound would depend on its intended applications. It could potentially be used in the development of new pharmaceuticals or materials, but more research would be needed to determine its suitability for these applications .

properties

IUPAC Name

5-(3-fluoro-2-methylphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-8(7-13(16)17)6-12(15)10-4-3-5-11(14)9(10)2/h3-5,8H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHJPQDOXOQPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301235695
Record name 3-Fluoro-β,2-dimethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid

CAS RN

951885-01-1
Record name 3-Fluoro-β,2-dimethyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-β,2-dimethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.